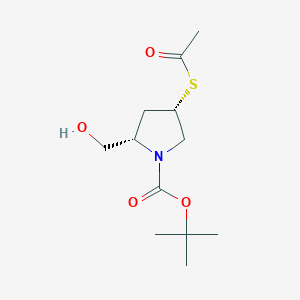
1-Pyrrolidinecarboxylic acid, 4-(acetylthio)-2-(hydroxymethyl)-, 1,1-dimethylethyl ester, (2S,4S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pyrrolidinecarboxylic acid, 4-(acetylthio)-2-(hydroxymethyl)-, 1,1-dimethylethyl ester, (2S,4S)-, also known as 1-Pyrrolidinecarboxylic acid, 4-(acetylthio)-2-(hydroxymethyl)-, 1,1-dimethylethyl ester, (2S,4S)-, is a useful research compound. Its molecular formula is C12H21NO4S and its molecular weight is 275.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Pyrrolidinecarboxylic acid, 4-(acetylthio)-2-(hydroxymethyl)-, 1,1-dimethylethyl ester, (2S,4S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Pyrrolidinecarboxylic acid, 4-(acetylthio)-2-(hydroxymethyl)-, 1,1-dimethylethyl ester, (2S,4S)- including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-Pyrrolidinecarboxylic acid, 4-(acetylthio)-2-(hydroxymethyl)-, 1,1-dimethylethyl ester, (2S,4S)- is a compound of significant interest in pharmaceutical chemistry due to its diverse biological activities. This article provides a detailed overview of the compound's biological activity, including its chemical properties, synthesis methods, and relevant research findings.
- Molecular Formula : C11H17NO4S
- Molecular Weight : 259.32 g/mol
- CAS Number : 136140-32-4
- Appearance : Typically appears as a white powder.
Synthesis Methods
The synthesis of 1-Pyrrolidinecarboxylic acid derivatives often involves multi-step organic reactions. For instance, the compound can be synthesized through the reaction of pyrrolidine derivatives with acetylthio and hydroxymethyl groups under controlled conditions. The details of the synthesis pathway are crucial for understanding its biological activity and potential applications in drug development.
Antimicrobial Activity
Research indicates that compounds similar to 1-Pyrrolidinecarboxylic acid exhibit antimicrobial properties. For example, studies on related thioester derivatives have shown effectiveness against various bacterial strains, suggesting a potential role in developing new antibiotics .
Anticancer Properties
The compound's structural characteristics may contribute to its anticancer activity. Preliminary studies have indicated that pyrrolidine derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 and K-562. This activity is often attributed to their ability to interfere with cellular signaling pathways involved in cancer progression .
In Silico Studies
Molecular docking studies have been employed to predict the binding affinity of 1-Pyrrolidinecarboxylic acid derivatives with various biological targets. These studies suggest that the compound may act as an inhibitor for specific protein kinases involved in cancer and other diseases .
Case Studies
Aplicaciones Científicas De Investigación
Intermediate in Antibiotic Synthesis
This compound is recognized as an important intermediate in the synthesis of doripenem, a broad-spectrum carbapenem antibiotic. Doripenem is used to treat serious bacterial infections and is particularly effective against multidrug-resistant strains. The synthesis pathway typically involves the conversion of this pyrrolidine derivative to achieve the desired antibiotic structure .
Synthesis and Production
The production of 1-Pyrrolidinecarboxylic acid, 4-(acetylthio)-2-(hydroxymethyl)- involves various synthetic routes that utilize readily available starting materials. The process often includes:
- Acetylation : Introducing the acetylthio group to the pyrrolidine backbone.
- Hydroxymethylation : Modifying the compound to enhance solubility and biological activity.
These synthetic methods are crucial for large-scale production in pharmaceutical contexts .
Case Study 1: Synthesis of Doripenem
A detailed study highlighted the efficiency of using 1-Pyrrolidinecarboxylic acid derivatives as intermediates in the synthesis of doripenem. The research documented a multi-step synthesis that involved this compound, showcasing its utility in producing complex antibiotic structures with high yield and purity .
Case Study 2: Structure-Activity Relationship Studies
Another investigation focused on the structure-activity relationships (SAR) of pyrrolidine derivatives. This study explored modifications to the core structure of 1-Pyrrolidinecarboxylic acid to enhance biological activity against specific pathogens. The findings suggested that subtle changes in functional groups could significantly affect the efficacy of these compounds as therapeutic agents .
Propiedades
IUPAC Name |
tert-butyl (2S,4S)-4-acetylsulfanyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4S/c1-8(15)18-10-5-9(7-14)13(6-10)11(16)17-12(2,3)4/h9-10,14H,5-7H2,1-4H3/t9-,10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZIBLNJSWPMUGC-UWVGGRQHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1CC(N(C1)C(=O)OC(C)(C)C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)S[C@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













